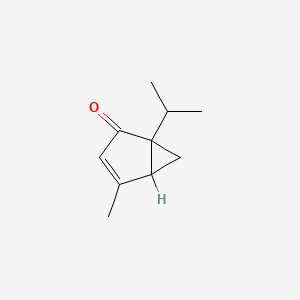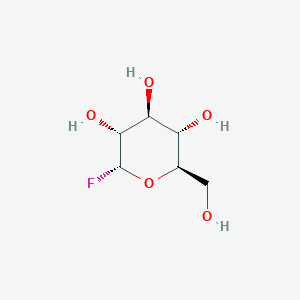
alpha-D-Glucopyranosyl fluoride
Übersicht
Beschreibung
Synthesis Analysis
Alpha-D-Glucopyranosyl fluoride can be synthesized through a stepwise solvent-promoted SNi reaction, displaying mechanistic implications for retaining glycosyltransferases. The solvolysis of alpha-D-glucopyranosyl fluoride in hexafluoro-2-propanol yields two products, highlighting the importance of solvent effects in the synthesis and rearrangement of glycosyl fluorides (Chan, Tang, & Bennet, 2012).
Molecular Structure Analysis
The molecular structure of alpha-D-glucopyranosyl fluoride has been elucidated through various spectroscopic and crystallographic techniques, revealing its conformation and stereochemistry. X-ray analyses of peracetylated alpha-D-glucopyranosyl fluoride demonstrate the glycopyranosyl ring's regular (4)C1 chair conformation, with the anomeric fluoride adopting an axial orientation, highlighting the strong anomeric effect influencing the molecule's structure (Dedola, Hughes, & Field, 2010).
Chemical Reactions and Properties
Alpha-D-Glucopyranosyl fluoride acts as a glucopyranosyl donor in various enzymatic reactions, such as those catalyzed by sucrose phosphorylase, indicating its versatility as a substrate for enzyme-mediated glycosylation processes. The enzyme catalyzes the hydrolysis of glucosyl fluoride at rates comparable to sucrose, underscoring its utility as a glucose donor in biochemical transformations (Gold & Osber, 1971).
Wissenschaftliche Forschungsanwendungen
Fluorine-19 NMR Studies : Alpha-D-Glucopyranosyl fluoride's transport in human erythrocytes was studied using fluorine-19 magnetization transfer, although its exchange rate was too slow for effective measurement. This study highlighted significant differences in the permeabilities of alpha and beta forms of glucopyranosyl fluorides, which could be explained by an alternating conformation model involving selective binding preferences based on the conformation and site of fluorination (London & Gabel, 1995).
Enzyme Inhibition Studies : Alpha-D-Glucopyranosyl fluoride strongly inhibits alpha-glucan phosphorylase from rabbit muscle and, to a lesser extent, from potato tubers. The study explored its competitive inhibition characteristics, providing insights into the binding interactions with the enzyme (Ariki & Fukui, 1975).
Glycosyltransferase Research : This compound served as a D-glucopyranosyl donor for the glycosyltransferase from Streptococcus mutans, resulting in a D-glucan of high molecular weight and fluoride ion. The study also explored the inhibitory effects of various monosaccharides on this reaction (Figures & Edwards, 1976).
Sucrose Phosphorylase Substrate : Alpha-D-Glucopyranosyl fluoride was identified as a substrate for sucrose phosphorylase from Pseudomonas saccharophila, displaying comparable kinetic properties to sucrose (Gold & Osber, 1971).
Zukünftige Richtungen
In addition to alpha-D-fluoroglucose, the glycosyl donors alpha-D-fluoromaltose and alpha-D-fluorogalactose underwent glycosylation with Boc-Tyr-OH under the reaction conditions, providing O-glycosyl . This suggests potential future directions for research and applications of alpha-D-Glucopyranosyl fluoride and similar compounds.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMYEINZLWEOQU-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucopyranosyl fluoride | |
CAS RN |
2106-10-7 | |
| Record name | 1-Fluoro-1-deoxy-?-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




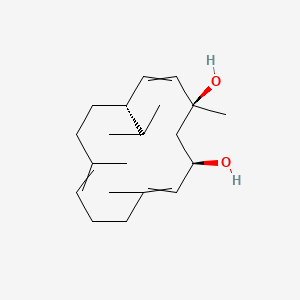
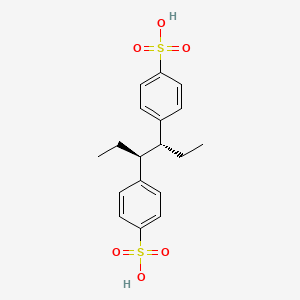
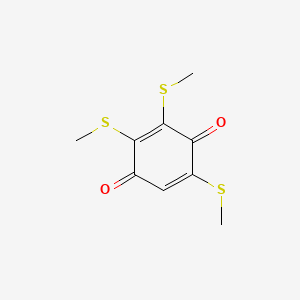
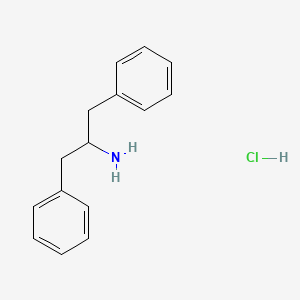
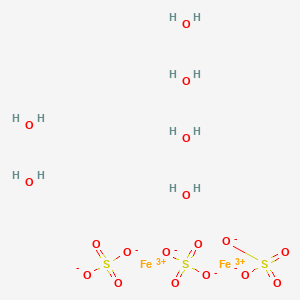
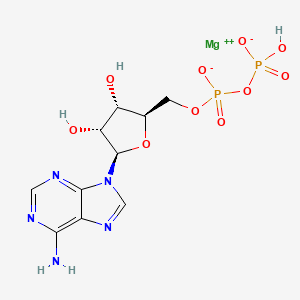
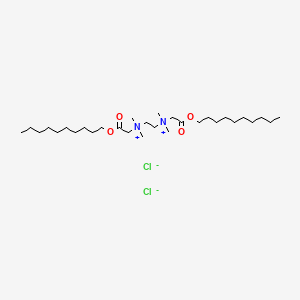
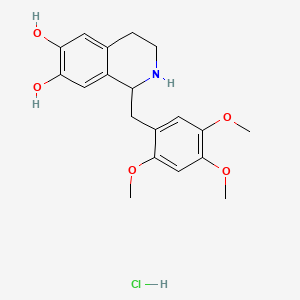
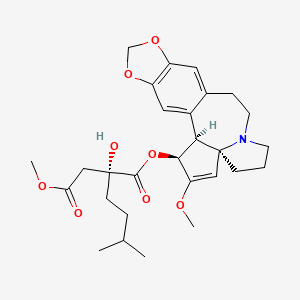
![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)
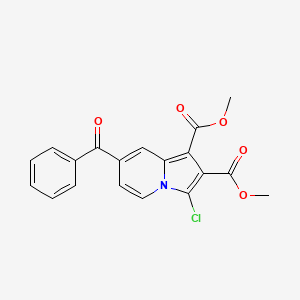
![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)
